molecular formula C8H13F3 B1597535 1,1,2-Trifluorooct-1-ene CAS No. 760-99-6

1,1,2-Trifluorooct-1-ene

Cat. No. B1597535
CAS RN: 760-99-6
M. Wt: 166.18 g/mol
InChI Key: QLMNBUGTGFMBBM-UHFFFAOYSA-N
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Description

1,1,2-Trifluorooct-1-ene is a synthetic compound composed of eight carbon atoms, two double bonds, and three fluorine atoms attached to the carbon backbone (C8H13F3). It has a molecular weight of 166.18 g/mol .


Molecular Structure Analysis

1,1,2-Trifluorooct-1-ene contains a total of 23 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, and 1 double bond .


Physical And Chemical Properties Analysis

1,1,2-Trifluorooct-1-ene has a boiling point of 120.5℃ and a density of 0.977 g/cm3 at 20℃. Its refractive index is 1.3770 (589.3 nm 20℃) .

Scientific Research Applications

Gold-Catalyzed Cycloisomerization

Tris(triphenylphosphinegold) oxonium tetrafluoroborate is utilized in the gold-catalyzed cycloisomerization of 1,5-allenynes to yield cross-conjugated trienes. This process involves a unique nucleophilic addition of an allene double bond to a cationic phosphinegold(I)-complexed acetylide, followed by a 1,5-hydrogen shift. This method exemplifies the utility of gold catalysis in rearranging complex molecular structures, demonstrating potential applications in the synthesis of complex organic compounds (Cheong et al., 2008).

Ene Reactions with Trifluoronitrosomethane

Trifluoronitrosomethane has been shown to react with a variety of olefins, forming N-alkenyl-N-trifluoromethylhydroxylamines. This process involves the transfer of allylic hydrogen to oxygen and the bonding of olefinic carbon to nitrogen. The study of these reactions contributes to our understanding of the behavior of trifluoromethyl groups in organic reactions, which is relevant for the design of new fluorinated compounds in pharmaceuticals and agrochemicals (Barlow et al., 1980).

Electrolyte Additives for Lithium Ion Batteries

Research on 1,1-difluoro-1-alkenes, closely related to 1,1,2-trifluorooct-1-ene, as electrolyte additives for high-charge-voltage lithium-ion batteries has shown promising results. These compounds can induce favorable solid electrolyte interphase (SEI) formation, improving the battery's performance. The study suggests potential applications of fluoroalkenes in developing more efficient and durable lithium-ion batteries (Kubota et al., 2012).

Molecular Orbital Analysis of Fluoride Ions

A molecular orbital analysis has provided insights into the bonding in trihalide and bifluoride ions. This study is significant for understanding the electronic structure and reactivity of fluorine-containing compounds, which can inform the design of new materials and catalysts (Pimentel, 1951).

Selective Difluoromethylation Reactions

The selective introduction of difluoromethyl and monofluoromethyl groups into organic molecules is a rapidly growing area of research. These groups can significantly impact the biological activity and physical properties of molecules. This research area offers potential applications in the development of new pharmaceuticals and agrochemicals (Hu et al., 2009).

properties

IUPAC Name

1,1,2-trifluorooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3/c1-2-3-4-5-6-7(9)8(10)11/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMNBUGTGFMBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375351
Record name 1,1,2-trifluorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Trifluorooct-1-ene

CAS RN

760-99-6
Record name 1,1,2-trifluorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 760-99-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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